

Application Note: Efficient Cleavage of Peptides Containing N- α -Acetyl-L-histidine(τ -Trityl)

Author: BenchChem Technical Support Team. **Date:** December 2025

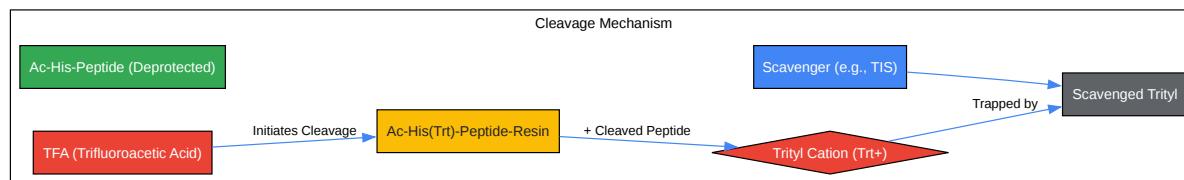
Compound of Interest

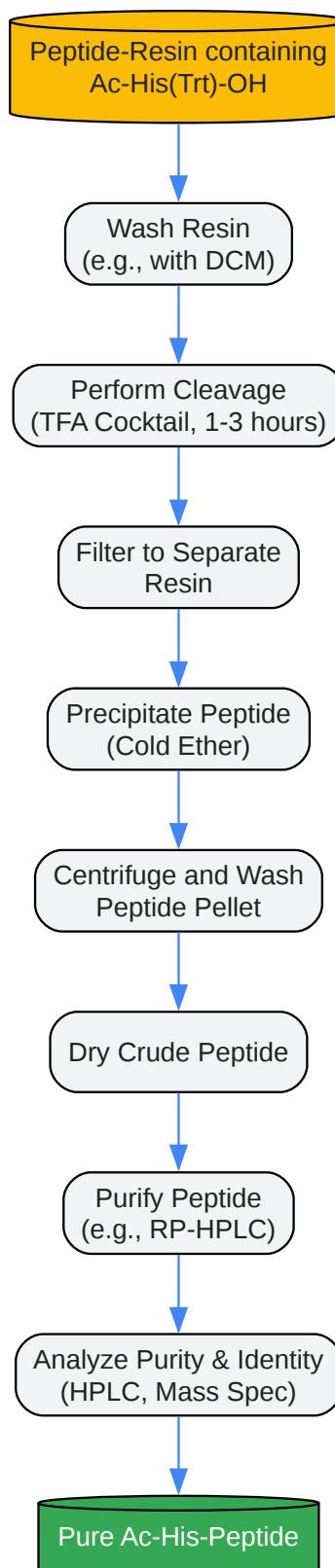
Compound Name: Ac-His(τ -Trt)-OH

Cat. No.: B13901871

[Get Quote](#)

Introduction


In solid-phase peptide synthesis (SPPS), protecting groups are essential for preventing unwanted side reactions at reactive amino acid side chains. For histidine, the imidazole ring is commonly protected to prevent acylation and racemization during coupling steps. The trityl (Trt) group is a widely used, acid-labile protecting group for the histidine side chain. When synthesizing peptides with an N-terminal acetyl group and a trityl-protected histidine, such as those incorporating Ac-His(τ -Trt)-OH, a final cleavage step is required to simultaneously remove the side-chain protecting group and release the peptide from the solid support resin.


The N-terminal acetyl group is stable under the acidic conditions used for cleavage and remains on the final peptide, a common feature in many biologically active peptides and proteins. The cleavage process involves treating the peptide-resin with a strong acid, typically trifluoroacetic acid (TFA). During this process, the acid-labile Trt group is released, forming a stable but highly reactive trityl cation. This cation can irreversibly modify electron-rich amino acid residues such as tryptophan, tyrosine, methionine, and cysteine. Therefore, "scavengers" must be included in the cleavage cocktail to trap these reactive species.

This document provides detailed protocols for the selection and application of cleavage cocktails tailored for peptides containing Ac-His(τ -Trt)-OH, ensuring high yield and purity of the final acetylated peptide.

Cleavage Mechanism and Workflow

The cleavage of the trityl group from the histidine imidazole ring is an acid-catalyzed process. Trifluoroacetic acid (TFA) protonates the bond, leading to the release of the peptide and the formation of a triphenylmethyl (trityl) cation. Scavengers, such as triisopropylsilane (TIS), quench this reactive cation to prevent side reactions.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Application Note: Efficient Cleavage of Peptides Containing N- α -Acetyl-L-histidine(τ -Trityl)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13901871#cleavage-cocktail-for-peptides-containing-ac-his-tau-trt-oh>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com